![molecular formula C22H18FN3OS B307056 (5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B307056.png)
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as LMT-28 and has been found to possess anti-tumor and anti-inflammatory properties.
作用機序
The mechanism of action of LMT-28 is not fully understood, but it is believed to involve the inhibition of specific proteins involved in cancer cell growth and survival. LMT-28 has been found to inhibit the activity of AKT and mTOR, two proteins involved in cell growth and proliferation. Additionally, LMT-28 has been found to modulate the expression of various genes involved in cancer cell survival and apoptosis.
Biochemical and Physiological Effects:
LMT-28 has been found to have several biochemical and physiological effects. In addition to its anti-tumor properties, LMT-28 has been found to possess anti-inflammatory properties. In vitro studies have shown that LMT-28 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, LMT-28 has been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
実験室実験の利点と制限
One advantage of using LMT-28 in lab experiments is its high potency. LMT-28 has been found to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, LMT-28 has been found to have low toxicity, making it a safer option for in vitro and in vivo studies.
One limitation of using LMT-28 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer LMT-28 to cells or animals in a controlled manner. Additionally, the synthesis of LMT-28 can be challenging, which may limit its availability to researchers.
将来の方向性
For research on LMT-28 include its development as a potential cancer therapy and treatment for inflammatory diseases.
合成法
The synthesis of LMT-28 involves the reaction of 2-anilinothiazol-4-one with 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography. The yield of LMT-28 synthesized through this method is reported to be around 70%.
科学的研究の応用
LMT-28 has been extensively studied for its anti-tumor properties. In vitro studies have shown that LMT-28 inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, LMT-28 has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also shown promising results, with LMT-28 significantly inhibiting tumor growth in mice models.
特性
製品名 |
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
|---|---|
分子式 |
C22H18FN3OS |
分子量 |
391.5 g/mol |
IUPAC名 |
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H18FN3OS/c1-14-12-16(15(2)26(14)19-10-8-17(23)9-11-19)13-20-21(27)25-22(28-20)24-18-6-4-3-5-7-18/h3-13H,1-2H3,(H,24,25,27)/b20-13- |
InChIキー |
IMCPBTMVWRMBHR-MOSHPQCFSA-N |
異性体SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)N=C(S3)NC4=CC=CC=C4 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



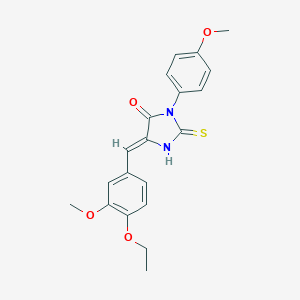
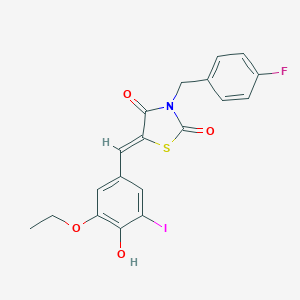
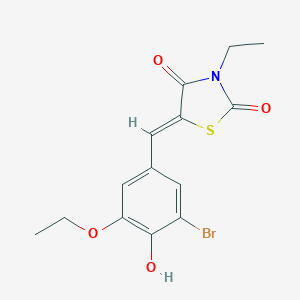
![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)
![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)
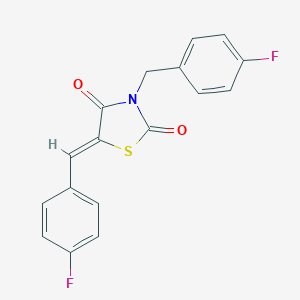
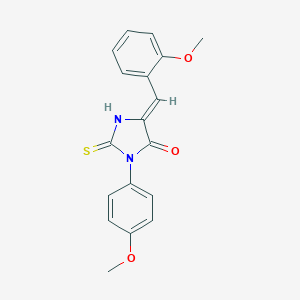
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)
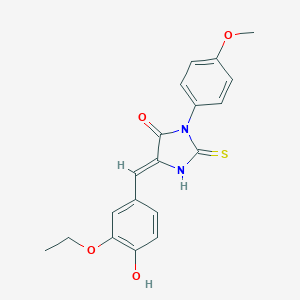
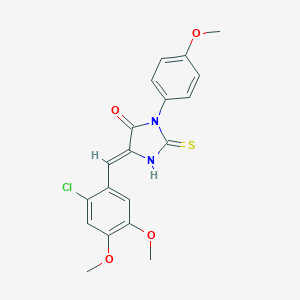
![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)